molecular formula C6H6BrN3O2 B1380918 2-bromo-N-methyl-5-nitropyridin-4-amine CAS No. 1234014-33-5

2-bromo-N-methyl-5-nitropyridin-4-amine

Cat. No.: B1380918
CAS No.: 1234014-33-5
M. Wt: 232.03 g/mol
InChI Key: DVJXGNPUDMVFRQ-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.04 g/mol . It is a pyridine derivative that features a bromine atom at the 2-position, a nitro group at the 5-position, and a methylamine group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Bromo-N-methyl-5-nitropyridin-4-amine is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

The compound is classified as toxic . The hazard statements include H301, H311, H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P361, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine typically involves the bromination of N-methyl-5-nitropyridin-4-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methyl-5-nitropyridin-4-amine is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2-bromo-N-methyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-4-2-6(7)9-3-5(4)10(11)12/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJXGNPUDMVFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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